4-(3,3-Difluoropyrrolidin-1-yl)-4-oxobutanoic acid

Descripción

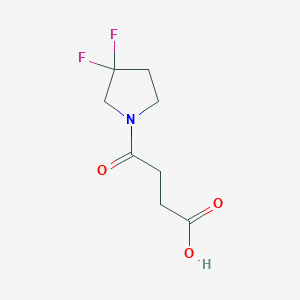

4-(3,3-Difluoropyrrolidin-1-yl)-4-oxobutanoic acid is a small organic compound characterized by a 4-oxobutanoic acid backbone linked to a 3,3-difluoropyrrolidine ring via an amide bond. The pyrrolidine moiety is a five-membered saturated ring with two fluorine atoms at the 3-position, contributing to its electronic and steric properties. Its molecular formula is C₉H₁₁F₂NO₃, with a molecular weight of 219.19 g/mol. The fluorine atoms enhance metabolic stability and influence lipophilicity, while the rigid pyrrolidine ring may restrict conformational flexibility, improving target selectivity .

Propiedades

IUPAC Name |

4-(3,3-difluoropyrrolidin-1-yl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11F2NO3/c9-8(10)3-4-11(5-8)6(12)1-2-7(13)14/h1-5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGXHGQGLWALWNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(F)F)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,3-Difluoropyrrolidin-1-yl)-4-oxobutanoic acid typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone.

Formation of the Butanoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles are often employed to enhance the efficiency and sustainability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

4-(3,3-Difluoropyrrolidin-1-yl)-4-oxobutanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) can convert the ketone group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH₄)

Substitution: Nucleophiles such as amines, thiols, and alkoxides

Major Products Formed

Oxidation: Carboxylic acids, aldehydes

Reduction: Alcohols

Substitution: Various substituted derivatives depending on the nucleophile used

Aplicaciones Científicas De Investigación

4-(3,3-Difluoropyrrolidin-1-yl)-4-oxobutanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.

Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic applications, such as in the treatment of metabolic disorders and as a component of drug delivery systems.

Industry: Utilized in the development of advanced materials, including polymers and coatings with enhanced properties.

Mecanismo De Acción

The mechanism of action of 4-(3,3-Difluoropyrrolidin-1-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms in the pyrrolidine ring can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Structural and Functional Differences

The compound is compared below with structurally related 4-oxobutanoic acid derivatives from diverse sources:

Key Comparative Findings

- Linkage Type : The target compound’s amide bond (vs. esters in S1, S2, and indenyl/dibenzoazocinyl analogs) confers greater hydrolytic stability, reducing susceptibility to enzymatic degradation .

- Fluorination: The 3,3-difluoropyrrolidine group enhances metabolic stability and electron-withdrawing effects compared to non-fluorinated analogs like H2(L1) or S1. Fluorine atoms may also lower pKa of the carboxylic acid, influencing ionization and membrane permeability .

- The target compound’s smaller pyrrolidine ring balances moderate lipophilicity with solubility.

- Biological Activity: Anti-inflammatory Potential: Ester-linked compounds like S1–S9 showed anti-inflammatory activity in preliminary studies, but the target’s amide bond may alter target engagement . Chelation vs. Enzyme Inhibition: H2(L1)–H2(L4) are designed for iron(III) chelation, while the target’s fluorinated pyrrolidine suggests applications in enzyme inhibition (e.g., kinase or protease targeting) . Safety Profile: Larger analogs (e.g., ) may pose higher toxicity risks due to poor solubility, whereas the target’s smaller size aligns with favorable pharmacokinetic profiles .

Actividad Biológica

4-(3,3-Difluoropyrrolidin-1-yl)-4-oxobutanoic acid, with the CAS number 1894442-24-0, is a synthetic organic compound that has garnered attention in various fields of scientific research. The compound features a pyrrolidine ring substituted with two fluorine atoms, which enhances its biological activity and chemical reactivity. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

Molecular Structure

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C8H11F2NO3 |

| Molecular Weight | 207.17 g/mol |

| CAS Number | 1894442-24-0 |

Synthesis

The synthesis of this compound typically involves:

- Formation of the Pyrrolidine Ring: Cyclization reactions using suitable precursors such as 1,4-diketones.

- Formation of the Butanoic Acid Moiety: Subsequent reactions to attach the butanoic acid functional group.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The fluorine atoms enhance binding affinity and selectivity, which may lead to more potent biological effects.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of dipeptidyl peptidase IV (DPP-IV), a key enzyme involved in glucose metabolism. DPP-IV inhibitors are known to improve glycemic control by increasing levels of incretin hormones, which stimulate insulin secretion and inhibit glucagon release.

Case Study: DPP-IV Inhibition

In a clinical study involving patients with type 2 diabetes mellitus (T2DM), the administration of DPP-IV inhibitors led to significant reductions in HbA1c levels and improvements in glycemic control without causing weight gain. The study highlighted the potential role of DPP-IV inhibitors in managing diabetic nephropathy, a common complication in T2DM patients .

Therapeutic Applications

The potential therapeutic applications of this compound include:

- Metabolic Disorders: Investigated for its role in treating conditions like T2DM and associated complications.

- Drug Delivery Systems: Its unique structure may facilitate the design of novel drug delivery platforms.

- Advanced Materials: Utilized in developing polymers and coatings with enhanced properties due to its chemical structure.

Biological Activity Studies

Recent studies have shown that compounds similar to this compound exhibit significant biological activities:

| Study Focus | Findings |

|---|---|

| DPP-IV Inhibition | Reduced blood glucose levels in T2DM patients |

| Microalbuminuria Improvement | Significant decrease in urinary albumin excretion after treatment with DPP-IV inhibitors |

Comparative Analysis with Other Compounds

A comparative analysis between this compound and other known DPP-IV inhibitors reveals its potential efficacy:

| Compound | Efficacy in T2DM | Side Effects |

|---|---|---|

| Linagliptin | High | Minimal |

| Sitagliptin | Moderate | Gastrointestinal issues |

| This compound | Potentially high based on structure | Unknown |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.